

# JNJ-38877605: A Comparative Analysis of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26076713 |           |
| Cat. No.:            | B1673005     | Get Quote |

A Note on the Compound Name: This guide focuses on the well-characterized c-Met inhibitor JNJ-38877605. Publicly available information for "JNJ-26076713" is limited, and it is presumed to be a likely typographical error for the extensively studied JNJ-38877605, a potent and selective c-Met inhibitor from Johnson & Johnson.

JNJ-38877605 is a potent, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway is a critical regulator of cellular processes including proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[2]

While the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity unrelated to its kinase selectivity, its well-defined and narrow kinase inhibition profile makes it a valuable tool for researchers studying c-Met biology and a benchmark for the development of new kinase inhibitors.[3][4]

# **Quantitative Kinase Inhibition Profile**

JNJ-38877605 demonstrates exceptional selectivity for c-Met. It has been shown to be over 600-fold more selective for c-Met than for a wide panel of over 200 other tyrosine and serine-threonine kinases.[5][6] The primary identified off-target kinase is Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, which is inhibited at significantly higher concentrations.[3][4]



| Kinase Target | IC50 (nM) | Selectivity vs. c-<br>Met | Reference(s) |
|---------------|-----------|---------------------------|--------------|
| c-Met         | ~4        | -                         | [5][6]       |
| c-Fms (CSF1R) | ~2600     | ~650-fold                 | [3]          |

For comparison, other notable c-Met inhibitors also exhibit varying degrees of selectivity:



| Inhibitor    | c-Met IC50 (nM) | Notes on<br>Selectivity                                                                             | Reference(s) |
|--------------|-----------------|-----------------------------------------------------------------------------------------------------|--------------|
| SU11274      | 10              | Highly selective for c-<br>Met with no significant<br>activity against<br>PDGFRβ, EGFR, or<br>Tie2. | [7][8]       |
| PHA-665752   | 9               | >50-fold selectivity for<br>c-Met compared to a<br>panel of other<br>kinases.                       | [9][10]      |
| Crizotinib   | 11 (cell-based) | Multi-kinase inhibitor targeting ALK, ROS1, and c-Met.                                              | [2][8]       |
| Capmatinib   | 0.13            | Over 10,000-fold selective for c-Met over a large panel of kinases.                                 | [2]          |
| Tepotinib    | 1.7 - 4         | Highly selective for c-<br>Met.                                                                     | [2]          |
| Savolitinib  | 4 - 5           | Highly selective for c-<br>Met over a panel of<br>274 kinases.                                      | [2][8]       |
| Cabozantinib | ~5              | Multi-kinase inhibitor targeting VEGFR, MET, RET, KIT, and others.                                  | [2]          |

# **Experimental Protocols**

The kinase selectivity of JNJ-38877605 and other inhibitors is typically determined using in vitro biochemical assays. The following are generalized protocols for common methods used in kinase profiling.



## In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [ $\gamma$ -<sup>33</sup>P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

#### Generalized Protocol:

- Reaction Setup: A reaction mixture is prepared in a multi-well plate containing an assay buffer (e.g., HEPES, MgCl<sub>2</sub>, Brij-35), the purified kinase, and a specific peptide or protein substrate.
- Compound Addition: The test compound (e.g., JNJ-38877605) is added to the wells in a range of concentrations, typically as a serial dilution. Control wells receive a vehicle, such as DMSO.
- Initiation: The enzymatic reaction is initiated by adding a mixture of unlabeled ATP and [γ-33P]ATP.
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a
  predetermined time to allow for substrate phosphorylation.
- Termination and Capture: The reaction is stopped, often by the addition of phosphoric acid. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.
- Washing: The filter is washed to remove unincorporated [y-33P]ATP.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]



### In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC50 of a compound against a purified kinase using a non-radioactive method.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-labeled acceptor (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, resulting in a FRET signal.

### Generalized Protocol:

- Reaction Setup: In a multi-well plate, the kinase, a biotinylated substrate, and the test compound at various concentrations are combined in a reaction buffer.
- Initiation: The reaction is started by the addition of ATP.
- Incubation: The plate is incubated at room temperature for a specified duration.
- Detection: A detection mixture containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor in a buffer with EDTA (to stop the kinase reaction) is added to each well.
- Incubation: The plate is incubated for a further period (e.g., 1 hour) to allow for the detection reagents to bind.
- Reading: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
- Data Analysis: The ratio of the emission signals is calculated and used to determine the
  percentage of inhibition for each compound concentration. The IC50 value is then derived
  from a dose-response curve.

# Visualizations c-Met Signaling Pathway





Click to download full resolution via product page

Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

## **Experimental Workflow for Kinase Selectivity Profiling**





### Click to download full resolution via product page

Caption: Workflow for a typical radiometric in vitro kinase inhibition assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]



- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [JNJ-38877605: A Comparative Analysis of Its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673005#jnj-26076713-selectivity-profiling-against-a-panel-of-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com